molecular formula C26H34N2O7 B12478685 ethyl O-benzyl-N-(tert-butoxycarbonyl)seryltyrosinate

ethyl O-benzyl-N-(tert-butoxycarbonyl)seryltyrosinate

Cat. No.: B12478685
M. Wt: 486.6 g/mol
InChI Key: PVIAVKXZSKFGDZ-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyphenyl group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE typically involves multiple steps, including protection, coupling, and deprotection reactions. One common synthetic route starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the coupling of the protected amino acid with a benzyloxy-substituted intermediate. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the Boc-protected amino group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl alcohol and other reduced products.

    Substitution: Substituted amides and other derivatives.

Scientific Research Applications

ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological macromolecules. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE can be compared with similar compounds such as:

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amino group but lacks the benzyloxy and hydroxyphenyl groups.

The uniqueness of ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H34N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoate

InChI

InChI=1S/C26H34N2O7/c1-5-34-24(31)21(15-18-11-13-20(29)14-12-18)27-23(30)22(28-25(32)35-26(2,3)4)17-33-16-19-9-7-6-8-10-19/h6-14,21-22,29H,5,15-17H2,1-4H3,(H,27,30)(H,28,32)

InChI Key

PVIAVKXZSKFGDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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